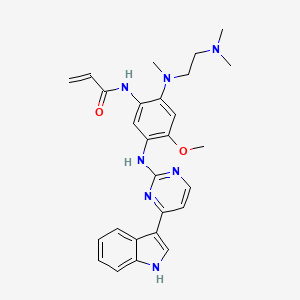









|
REACTION_CXSMILES
|
[C:1](Cl)(=[O:4])[CH:2]=[CH2:3].[CH3:6][N:7]([CH3:37])[CH2:8][CH2:9][N:10]([CH3:36])[C:11]1[C:12]([NH2:35])=[CH:13][C:14]([NH:19][C:20]2[N:25]=[C:24]([C:26]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[NH:28][CH:27]=3)[CH:23]=[CH:22][N:21]=2)=[C:15]([O:17][CH3:18])[CH:16]=1>C(Cl)Cl>[CH3:37][N:7]([CH3:6])[CH2:8][CH2:9][N:10]([CH3:36])[C:11]1[CH:16]=[C:15]([O:17][CH3:18])[C:14]([NH:19][C:20]2[N:25]=[C:24]([C:26]3[C:34]4[C:29](=[CH:30][CH:31]=[CH:32][CH:33]=4)[NH:28][CH:27]=3)[CH:23]=[CH:22][N:21]=2)=[CH:13][C:12]=1[NH:35][C:1](=[O:4])[CH:2]=[CH2:3]
|


|
Name
|
|
|
Quantity
|
0.584 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)Cl
|
|
Name
|
N1-(2-dimethylaminoethyl)-N4-[4-(1H-indol-3-yl)pyrimidin-2-yl]-5-methoxy-N1-methylbenzene-1,2,4-triamine
|
|
Quantity
|
252 mg
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)N)C)C
|
|
Name
|
Intermediate 168
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCN(C=1C(=CC(=C(C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)N)C)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-5 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the mixture was then stirred at −5° C. for 1 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
WASH
|
|
Details
|
the resulting solution was washed with sat. NaHCO3 (25 mL), water (25 mL)
|
|
Type
|
CONCENTRATION
|
|
Details
|
sat. brine (25 mL), and was then concentrated in vacuo
|
|
Type
|
CUSTOM
|
|
Details
|
Purification by FCC
|
|
Type
|
WASH
|
|
Details
|
eluting with 0-30% CH3OH in CH2Cl2
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CN(CCN(C1=C(C=C(C(=C1)OC)NC1=NC=CC(=N1)C1=CNC2=CC=CC=C12)NC(C=C)=O)C)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 76 mg | |
| YIELD: PERCENTYIELD | 27% | |
| YIELD: CALCULATEDPERCENTYIELD | 27% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |